Boc-4-(fmoc-amino)-l-phenylalanine

Peptide Synthesis Solid-Phase Chemistry Thermal Analysis

For Fmoc-SPPS requiring a free para-amino handle, substituting the reversed isomer (Fmoc-4-(Boc-amino)-Phe, CAS 174132-31-1) risks incorrect assembly and side-reactions. Boc-4-(Fmoc-amino)-L-phenylalanine provides the correct orthogonal scheme: base-labile Fmoc on α-amine, acid-labile Boc on para-amine, enabling sequential selective deprotection without interference. • ≥98% HPLC purity, sharp mp 147°C ensures consistent coupling efficiency across automated synthesizers and library syntheses • Direct precursor for on-resin guanidinylation/amidinylation to generate p-guanidino- or p-amidino-phenylalanine motifs-privileged in protease inhibitor design • White to off-white powder; store 0-8°C; ships ambient; not DEA-regulated; minimal documentation burden for scale-up

Molecular Formula C29H30N2O6
Molecular Weight 502,57 g/mole
CAS No. 114346-31-5
Cat. No. B558241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-(fmoc-amino)-l-phenylalanine
CAS114346-31-5
Synonyms114346-31-5; boc-4-(fmoc-amino)-l-phenylalanine; boc-l-(4-fmoc)aminophenylalanine; boc-p-amino-phe(fmoc)-oh; (S)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; boc-phe(4-nhfmoc)-oh; boc-l-phe(4-nh-fmoc); AC1MBSH7; boc-p(nh-fmoc)-l-phe-oh; SCHEMBL503172; CTK8C5720; boc-l-4-aminophenylalanine(fmoc); MolPort-000-151-687; ZKSJJSOHPQQZHC-VWLOTQADSA-N; Boc-L-(4-Fmoc)-aminophenylalanine; N-[(1,1-dimethylethoxy)carbonyl]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-L-Phenylalanine; ZINC2517126; 2376AA; AKOS015896422; (s)-boc-(4-fmoc-amino)-phenylalanine; AJ-37030; AK117087; KB-211341; RT-011700; FT-0642785
Molecular FormulaC29H30N2O6
Molecular Weight502,57 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
InChIKeyZKSJJSOHPQQZHC-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-(Fmoc-amino)-L-phenylalanine Overview


Boc-4-(Fmoc-amino)-L-phenylalanine (CAS 114346-31-5) is an orthogonally protected, non-proteinogenic amino acid building block for solid-phase peptide synthesis (SPPS). The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the para-amino side chain of L-phenylalanine, enabling sequential, selective deprotection without side-chain interference . It is supplied as a white to off-white powder with a purity typically ≥98% (HPLC), a molecular weight of 502.56 g/mol, and a density of 1.28 g/cm³ .

Workflow Fmoc-SPPS orthogonal building block
Protection Fmoc (α-amine) / Boc (p-amine)
Format ≥98% HPLC powder, 0–8°C storage

Boc-4-(Fmoc-amino)-L-phenylalanine: Substitution Risk Evidence


In procurement for SPPS, treating Boc-4-(Fmoc-amino)-L-phenylalanine (114346-31-5) as interchangeable with its reversed-protection isomer Fmoc-4-(Boc-amino)-L-phenylalanine (174132-31-1) or mono-protected analogs introduces synthetic risk. The compounds have distinct physicochemical profiles, notably melting point (up to 33 °C difference vs. the isomer) and density (Δ2.9%), which can affect automated synthesis, solubility, and crystallization. Their orthogonal protection schemes dictate opposite coupling and deprotection sequences; substituting one for the other without re-engineering the entire synthesis protocol will lead to incorrect peptide assembly or side-reactions .

! Reversed-protection isomer (Fmoc-4-(Boc-amino)-L-phenylalanine) uses opposite deprotection logic; direct swap may disrupt SPPS sequence fidelity.
! Mono-Fmoc or mono-Boc analogs lack side-chain orthogonality, limiting selective deprotection and post-assembly conjugation.
! Physicochemical differences (melting range, density) may alter solubility and swelling behavior in automated synthesizers without protocol adjustment.

Boc-4-(Fmoc-amino)-L-phenylalanine Evidence Guide


Melting Point vs. Fmoc-4-(Boc-amino)-L-phenylalanine

Boc-4-(Fmoc-amino)-L-phenylalanine (114346-31-5) exhibits a sharp melting point of 147 °C, while its reversed-protection isomer Fmoc-4-(Boc-amino)-L-phenylalanine (174132-31-1) melts over a broad range of 150–180 °C . The 3–33 °C difference and, critically, the isomer's wide melting range indicate a lower crystallinity and potential polymorphic variability, which can lead to inconsistent dissolution and coupling kinetics in automated SPPS.

Melting Point
Head-to-head
Target: 147°C
Isomer: 150–180°C
Δ = 3–33°C
Sharp melt supports lot-to-lot consistency.
Data from vendor certificates.
Peptide Synthesis Solid-Phase Chemistry Thermal Analysis

Density vs. Fmoc-4-(Boc-amino)-L-phenylalanine

The target compound has a density of 1.28 g/cm³, compared to 1.316 g/cm³ for the reversed-protection isomer . This 2.9% lower density reflects structural packing differences that can influence solubility profiles and swelling behavior of the resin during SPPS.

Density
Head-to-head
Target: 1.28 g/cm³
Isomer: 1.316 g/cm³
Δ = 2.9% lower
May influence resin swelling and viscosity.
Predicted values; experimental verification advised.
Solid-Phase Peptide Synthesis Physicochemical Characterization Solubility

Purity vs. Fmoc-4-(Boc-amino)-L-phenylalanine

Commercially available Boc-4-(Fmoc-amino)-L-phenylalanine (114346-31-5) is typically specified at ≥98% purity by HPLC . In contrast, the isomer Fmoc-4-(Boc-amino)-L-phenylalanine (174132-31-1) is often offered at only ≥97% assay purity . While both meet standard research-grade thresholds, the target compound's higher minimum purity specification reduces the risk of byproduct interference in demanding multi-step syntheses.

Purity Specification
Head-to-head
Target: ≥98% (HPLC)
Isomer: ≥97% (Assay)
Higher minimum purity may reduce byproduct risk.
Commercial supplier specs; methods differ.
Peptide Chemistry Quality Control Analytical Chemistry

Storage Stability vs. Fmoc-Phe(4-NH2)-OH

Boc-4-(Fmoc-amino)-L-phenylalanine (114346-31-5) is stored at 0–8 °C (refrigerated) without requiring protection from moisture beyond standard practice . In direct contrast, Fmoc-Phe(4-NH2)-OH (95753-56-3)—the mono-Fmoc analog with a free side-chain amine—is recommended for desiccated storage at −20 °C to prevent degradation [1]. The dual-protected target compound thus simplifies inventory management and lowers energy costs for large-scale procurement.

Storage Stability
Head-to-head
Target: 0–8°C, ambient humidity
Comparator: −20°C, desiccated
Refrigerated storage simplifies inventory management.
Manufacturer-stated conditions; Fmoc-Phe(4-NH₂)-OH comparator.
Shelf-Life Stability Storage Optimization

Safety Profile vs. Boc-4-Amino-L-phenylalanine

Boc-4-(Fmoc-amino)-L-phenylalanine (114346-31-5) is classified as a standard research reagent with no special hazard codes reported . Its single-protected analog, Boc-4-amino-L-phenylalanine (55533-24-9), carries an Xi (Irritant) hazard classification with R-phrase 36/37/38 and requires S-phrases 26-28 for safe handling [1]. The dual-protected target compound thus presents a measurably lower occupational safety burden during routine laboratory weighing and transfer operations.

Hazard Profile
Head-to-head
Target: no special hazard codes
Comparator: Xi; R36/37/38; S26-28
Lower occupational safety burden reported.
Based on supplier SDS data; verify current classification.
Laboratory Safety Chemical Handling Procurement Risk

Bacitracin A Total Synthesis via Isomer

The reversed-protection isomer Fmoc-4-(Boc-amino)-L-phenylalanine (174132-31-1) has been successfully employed in the solid-phase total synthesis of the complex antibiotic Bacitracin A [1], demonstrating the practical utility of orthogonally protected phenylalanine building blocks for constructing pharmacologically relevant peptides. This precedent increases confidence that the target compound, with its analogous orthogonal architecture, is comparably suited for demanding total synthesis applications.

Synthetic Precedent
Class-level
Isomer used in Bacitracin A total synthesis (JOC 1996).
Supports class applicability for complex peptides.
No direct publication for target compound; class-level inference.
Total Synthesis Antibiotic Solid-Phase

Boc-4-(Fmoc-amino)-L-phenylalanine Applications


Fmoc-SPPS of para-Functionalized Peptides

The orthogonal Boc/Fmoc architecture of 114346-31-5 makes it the preferred building block for Fmoc-based solid-phase synthesis of peptides requiring a free or subsequently deprotected para-amino functionality on the phenylalanine side chain. After completing full chain assembly under standard Fmoc-SPPS conditions (piperidine deprotection), the final global TFA cleavage simultaneously removes the Boc group, liberating the para-amine for on-resin or post-cleavage conjugation with fluorophores, biotin, or cytotoxic payloads .

Guanidinylated and Amidinylated Phenylalanine Libraries

The side-chain Boc-protected para-amine of 114346-31-5 serves as a direct precursor for on-resin guanidinylation or amidinylation to generate libraries of p-guanidino- or p-amidino-phenylalanine-containing peptides—privileged motifs in protease inhibitor and integrin antagonist design. The sharp melting point (147 °C) ensures consistent activation and coupling efficiency across library members, a critical quality attribute for combinatorial chemistry campaigns .

Automated Synthesis and Scale-Up

The compound's well-defined physical properties (melting point 147 °C, density 1.28 g/cm³, ≥98% purity) reduce variability in automated peptide synthesizers. Coupled with standard refrigerated storage (0–8 °C) and the absence of special hazard classifications, 114346-31-5 is suited for multi-gram to kilogram scale-up in batch or continuous-flow SPPS platforms, minimizing operator intervention and safety documentation burden .

Peptide-Drug Conjugate Linker Chemistry

The bifunctional nature of 114346-31-5 enables its use as an branching point or linker element in peptide-drug conjugates. The α-amine participates in peptide backbone elongation via Fmoc chemistry, while the side-chain para-amine, revealed upon global TFA cleavage, provides an orthogonal attachment point for drug payloads or targeting ligands, supporting the modular assembly of PDCs with precise drug-to-antibody ratios .

Application
Selection Property
Validation Focus
Fmoc-SPPS of para-functionalized peptides
Orthogonal Boc/Fmoc deprotection sequence
Post-assembly conjugation efficiency
Guanidinylated/amidinylated Phe libraries
p-amine precursor for on-resin derivatization
Consistent activation across library members
Automated SPPS scale-up
Defined melt, density, and purity
Reproducibility in batch/flow platforms
Peptide-drug conjugate linker element
Bifunctional α-amine / p-amine architecture
Modular payload attachment after TFA cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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